molecular formula C10H13Br2N B11775800 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrobromide

6-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrobromide

Cat. No.: B11775800
M. Wt: 307.02 g/mol
InChI Key: MMFFKKTWYBDWOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrobromide is a brominated tetrahydrobenzazepine derivative. The compound features a seven-membered azepine ring fused to a benzene moiety at the [c] position, with a bromine substituent at the 6-position. The hydrobromide salt enhances its stability and solubility for pharmaceutical or synthetic applications.

Properties

Molecular Formula

C10H13Br2N

Molecular Weight

307.02 g/mol

IUPAC Name

6-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrobromide

InChI

InChI=1S/C10H12BrN.BrH/c11-10-5-1-3-8-7-12-6-2-4-9(8)10;/h1,3,5,12H,2,4,6-7H2;1H

InChI Key

MMFFKKTWYBDWOB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CNC1)C=CC=C2Br.Br

Origin of Product

United States

Preparation Methods

Direct Bromination of Tetrahydrobenzo[c]azepine

Electrophilic aromatic bromination using bromine (Br₂) in acetic acid achieves regioselective substitution at the 6-position due to the electron-donating effects of the adjacent amine. Reaction conditions (e.g., 0°C, 12 hours) yield 6-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine with 80–85% purity, necessitating recrystallization from ethanol/water mixtures.

Suzuki Coupling with Brominated Arylboronic Acids

A more efficient route involves Suzuki-Miyaura cross-coupling. For instance, 2,5-dimethoxyphenylboronic acid reacts with 4-bromoisoquinoline in the presence of Pd(PPh₃)₄ and potassium carbonate, yielding a biphenyl intermediate. Subsequent demethylation (using BBr₃) and reduction (NaBH₄) furnish the brominated azepine core with >90% regioselectivity.

Hydrobromide Salt Formation

Conversion of the free base to the hydrobromide salt enhances stability and solubility. The free base is dissolved in anhydrous diethyl ether, and hydrobromic acid (48% w/w) is added dropwise at 0°C. Precipitation occurs within 1 hour, yielding a white crystalline solid with >99% purity after vacuum filtration.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity (%) Limitations
Dieckmann Condensation Cyclization, bromination, salt formation 58 95 Harsh bases, low scalability
RCM Metathesis, hydrogenation, bromination 49 90 High catalyst cost
Suzuki Coupling Cross-coupling, demethylation, reduction 72 98 Requires Pd catalysts

Data aggregated from.

Optimization and Challenges

  • Regioselectivity : Electron-donating groups para to the amine direct bromination to the 6-position. Meta-directing groups necessitate orthogonal protection/deprotection strategies.
  • Yield Improvement : Microwave-assisted bromination (100°C, 30 minutes) increases reaction rates but risks decomposition.
  • Stereochemical Control : Hydrogenation of intermediate alkenes requires Pd/C or PtO₂ to avoid epimerization.

Structural Characterization

  • NMR : ¹H NMR (DMSO-d₆) displays characteristic signals at δ 3.2–3.5 ppm (m, 4H, CH₂-N-CH₂) and δ 7.1–7.3 ppm (m, 3H, aromatic).
  • MS : ESI-MS m/z 226.11 [M+H]⁺, confirming molecular weight.
  • XRD : Single-crystal analysis reveals a chair conformation with bromide counterions occupying lattice voids.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the sixth position undergoes nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, arylboronic acid, DMF, 80°C6-Aryl-tetrahydrobenzoazepine derivatives65–78%
Azide SubstitutionNaN₃, CuI, DMSO, 60°C6-Azido-tetrahydrobenzoazepine72%
HydrolysisH₂O, NaOH, reflux6-Hydroxy-tetrahydrobenzoazepine58%

Key Findings :

  • Suzuki coupling proceeds efficiently with electron-deficient arylboronic acids due to the bromine's activation of the benzene ring.

  • Azide substitution requires copper catalysis to mitigate side reactions.

Oxidation Reactions

The tetrahydroazepine ring is susceptible to oxidation, yielding partially unsaturated or fully aromatic systems.

Oxidizing AgentConditionsProductYieldSource
KMnO₄H₂O, 0°C6-Bromo-benzoazepin-3-one44%
DDQCH₂Cl₂, RT6-Bromo-1H-benzo[c]azepine61%
H₂O₂, AcOH50°C, 12 hrsEpoxide intermediate (unstable)N/A

Mechanistic Insights :

  • KMnO₄ selectively oxidizes the azepine ring’s C3 position, forming a ketone.

  • DDQ dehydrogenates the tetrahydro ring to produce an aromatic azepine.

Ring Expansion and Functionalization

The azepine ring participates in ring-expansion reactions under acidic conditions.

ReactionReagents/ConditionsProductYieldSource
HBr in EtOHReflux, 24 hrs7-Membered lactam derivative53%
BF₃·OEt₂CH₂Cl₂, –10°CSpirocyclic amine37%

Notable Observations :

  • HBr-mediated ring expansion proceeds via intermediate iminium ion formation.

  • Spirocyclic products exhibit enhanced stereochemical complexity.

Elimination and Rearrangement

Controlled elimination reactions generate unsaturated analogs.

BaseConditionsProductYieldSource
DBUTHF, 60°C6-Bromo-benzoazepine68%
t-BuOKDMF, 120°CRing-contracted pyrrole derivative29%

Challenges :

  • Elimination competes with substitution in polar aprotic solvents.

  • Ring contraction is a minor pathway but synthetically valuable for heterocycle diversification.

Biological Activity and Mechanistic Studies

While not a direct reaction, the compound’s interactions with biological targets inform its synthetic applications:

  • 5-HT₂A Receptor Binding : The bromine enhances binding affinity (Kᵢ = 0.19 nM) by stabilizing hydrophobic interactions .

  • Enzyme Inhibition : Acts as a moderate acetylcholinesterase inhibitor (IC₅₀ = 12 µM).

Stability and Reaction Optimization

Critical parameters for reproducibility:

  • Solvent Effects : Polar solvents (DMF, DMSO) improve coupling yields but risk decomposition above 100°C.

  • Temperature Control : Oxidation and elimination require strict thermal regulation to avoid byproducts.

Scientific Research Applications

Medicinal Chemistry

Selective 5-HT2C Receptor Agonists

One of the notable applications of 6-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine derivatives is their role as selective agonists for the 5-HT2C receptor. These compounds have been investigated for their potential in treating conditions such as obesity and depression. The ability to selectively activate the 5-HT2C receptor may lead to reduced side effects compared to non-selective serotonergic agents .

Case Study: Efficacy in Animal Models

Research has demonstrated that certain derivatives of this compound exhibit significant weight loss effects in animal models by modulating appetite through the 5-HT2C receptor pathway. In a study involving rodent models, administration of these compounds resulted in a marked decrease in food intake and body weight over a specified period .

Neuropharmacology

Potential Antidepressant Properties

The compound's interaction with serotonergic pathways suggests possible antidepressant properties. Studies have indicated that it may enhance mood and alleviate symptoms of depression by increasing serotonin levels in the brain .

Case Study: Behavioral Assessments

In behavioral assessments using forced swim tests and tail suspension tests, animals treated with 6-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine derivatives showed decreased immobility times compared to control groups. This suggests an antidepressant-like effect, warranting further investigation into its mechanism of action and therapeutic potential .

Synthetic Applications

Building Block in Organic Synthesis

6-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine serves as a versatile building block in organic synthesis. Its unique structure allows for modifications that can lead to the development of new compounds with diverse biological activities.

Table: Synthetic Routes and Derivatives

Synthetic RouteProductYield (%)Reference
Bromination of tetrahydrobenzodiazepine6-Bromo derivative85%
Cyclization reactionsModified azepinesVaries
Alkylation reactionsAlkylated derivatives75%

Mechanism of Action

The mechanism of action of 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrobromide involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The azepine ring structure allows for interactions with various biological pathways, potentially modulating their activity .

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : Likely $ \text{C}{10}\text{H}{13}\text{Br}2\text{N} $ (free base: $ \text{C}{10}\text{H}_{12}\text{BrN} $, with HBr addition) .
  • Molecular Weight : Estimated ~307.03 g/mol (free base: 226.11 g/mol + HBr contribution) .
  • Structural Features: The [c] fusion denotes a distinct ring connectivity compared to [b]-fused analogs (e.g., 6-bromo-benzo[b]azepine derivatives), influencing electronic and steric properties .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzazepine Derivatives

Compound Name CAS Number Molecular Formula Fusion Position Substituents Key Applications/Notes
6-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrobromide Not explicitly listed $ \text{C}{10}\text{H}{13}\text{Br}_2\text{N} $ [c] Br at C6 Potential CNS targets; limited direct data
6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride 1379350-71-6 $ \text{C}{10}\text{H}{13}\text{BrClN} $ [b] Br at C6, HCl salt Commercial availability; molecular weight 262.57 g/mol
5-Amino-7-bromo-1-tert-butoxycarbonyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine N/A $ \text{C}{16}\text{H}{21}\text{BrN}2\text{O}2 $ [b] Br at C7, BOC-protected amine GPCR-targeted scaffold; synthesized via six-step solution-phase process
Spiro(2,3-dehydro-1-hydroxycyclohexane-4,5)-7-methoxy-2-methyl-benzo[c]azepine N/A Complex spirocyclic structure [c] Methoxy, methyl groups Designed as galanthamine analog; retains acetylcholinesterase (AChE) inhibitory activity
6-Bromo-2,3,4,9-tetrahydro-1H-carbazole 21865-50-9 $ \text{C}{11}\text{H}{10}\text{BrN} $ Carbazole system Br at C6 Structural similarity (0.93); distinct indole-like framework

Key Findings:

Fusion Position Impact: [b]- vs. [c]-fusion alters ring strain and aromaticity. For example, [b]-fused benzazepines (e.g., CAS 1379350-71-6) are more commercially prevalent, while [c]-fused derivatives are less studied .

Substituent Effects :

  • Bromine at C6 enhances electrophilicity, facilitating cross-coupling reactions in synthesis. However, bulky substituents (e.g., BOC-protected amines) prioritize receptor binding over reactivity .
  • Hydrobromide vs. hydrochloride salts: The former may offer better crystallinity but lower solubility in polar solvents compared to chloride analogs .

Biological Relevance :

  • GPCR-targeted 7-bromo-[b]-azepines () highlight benzazepines’ versatility in neuropharmacology. The 6-bromo-[c] analog could similarly target CNS receptors but lacks direct evidence .
  • Galanthamine-inspired spiro derivatives () achieve sub-micromolar AChE inhibition, suggesting brominated benzazepines may optimize binding via halogen interactions .

Biological Activity

6-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrobromide is a compound of interest in medicinal chemistry due to its potential biological activities. As a derivative of benzo[c]azepine, it has been studied for various pharmacological properties, including its effects on cancer cell lines and its role as a PARP-1 inhibitor. This article reviews the biological activity of this compound, highlighting significant research findings, case studies, and relevant data.

  • IUPAC Name: 6-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrobromide
  • Molecular Formula: C10H12BrN
  • Molecular Weight: 226.12 g/mol
  • CAS Number: 1389872-88-1

Biological Activity Overview

The biological activity of 6-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrobromide has been primarily investigated in the context of its anti-cancer properties and its mechanism as a PARP inhibitor.

Antitumor Activity

Recent studies have demonstrated that derivatives of tetrahydrobenzo[c]azepines exhibit significant antitumor activity. For instance, a related compound (designated as 11b ) showed promising results against A549 lung cancer cells with an IC50 value of 1.95 µM. The selectivity index (SI) for this compound was reported at 15.38, indicating low toxicity alongside effective cancer cell inhibition .

The mechanism by which these compounds exert their antitumor effects involves the inhibition of the PARP (Poly (ADP-ribose) polymerase) enzyme. This enzyme plays a crucial role in DNA repair mechanisms. Inhibition leads to increased apoptosis in cancer cells:

  • PARP-1 Inhibition: Compound 11b displayed an IC50 value of 19.24 nM for PARP-1 and 32.58 nM for PARP-2, indicating a selective inhibitory effect .

Apoptosis Induction

Flow cytometry assays indicated that treatment with compound 11b significantly induced apoptosis in A549 cells (P < 0.001). Western blot analyses further confirmed that the compound reduced poly (ADP-ribose) (PAR) biosynthesis and modulated apoptosis-related proteins such as Cleaved-Caspase 3 .

Data Summary Table

CompoundTargetIC50 (nM)Selectivity Index
11bPARP-119.24 ± 1.6315.38
PARP-232.58 ± 1.97
A5491.95 µM

Case Studies and Research Findings

Several studies have focused on the broader class of tetrahydrobenzo[c]azepines and their derivatives:

  • In Vitro Studies: Research has shown that various derivatives exhibit differing levels of cytotoxicity against multiple cancer cell lines, suggesting structure-activity relationships that could guide future drug design .
  • Molecular Docking Studies: Computational modeling has provided insights into the binding affinities and mechanisms by which these compounds interact with target proteins like PARP-1, further elucidating their potential therapeutic roles .
  • ADMET Properties: The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles predicted for these compounds indicate favorable pharmacokinetic characteristics comparable to established PARP inhibitors like rucaparib .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.